3-Fluoro-N-hydroxypyridine-4-carbimidoyl Chloride
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Overview
Description
3-Fluoro-N-hydroxypyridine-4-carbimidoyl Chloride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activity and reactivity.
Preparation Methods
The synthesis of 3-Fluoro-N-hydroxypyridine-4-carbimidoyl Chloride involves several steps. One common method includes the fluorination of pyridine derivatives using reagents such as AlF3 and CuF2 at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-Fluoro-N-hydroxypyridine-4-carbimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Fluoro-N-hydroxypyridine-4-carbimidoyl Chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: It is explored for its potential use in drug development due to its unique chemical properties.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-hydroxypyridine-4-carbimidoyl Chloride involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing nature affects the compound’s reactivity and interaction with biological molecules. This can lead to the inhibition of specific enzymes or receptors, affecting various biological pathways .
Comparison with Similar Compounds
3-Fluoro-N-hydroxypyridine-4-carbimidoyl Chloride can be compared with other fluorinated pyridines, such as:
- 2-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
These compounds share similar properties due to the presence of fluorine atoms but differ in their specific reactivity and applications. The unique positioning of the fluorine atom in this compound gives it distinct chemical and biological properties .
Properties
Molecular Formula |
C6H4ClFN2O |
---|---|
Molecular Weight |
174.56 g/mol |
IUPAC Name |
3-fluoro-N-hydroxypyridine-4-carboximidoyl chloride |
InChI |
InChI=1S/C6H4ClFN2O/c7-6(10-11)4-1-2-9-3-5(4)8/h1-3,11H |
InChI Key |
NFNBHOIZRRFSKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(=NO)Cl)F |
Origin of Product |
United States |
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